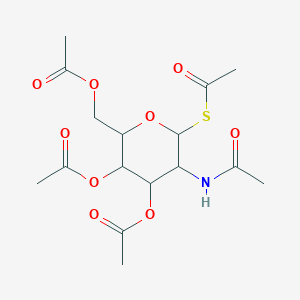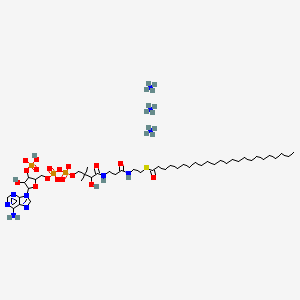
4-Cyclohexyl-4'-ethynyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a cyclohexyl group and an ethynyl group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: Industrial production of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced to form cyclohexyl-substituted biphenyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl core are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.
Reduction: Formation of cyclohexyl-substituted biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclohexyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological processes and exhibit potential pharmacological effects .
Comparaison Avec Des Composés Similaires
- 4-Ethyl-4’-ethynyl-1,1’-biphenyl
- 4-Hexyl-4’-ethynyl-1,1’-biphenyl
- 4-Cyano-4’-ethynyl-1,1’-biphenyl
Comparison: 4-Cyclohexyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H20 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-cyclohexyl-4-(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C20H20/c1-2-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h1,8-15,17H,3-7H2 |
Clé InChI |
YVILYOSMTKIBEF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)


![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)


![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)


